molecular formula C8H6BrF B1279495 1-Bromo-2-ethenyl-4-fluorobenzene CAS No. 828267-47-6

1-Bromo-2-ethenyl-4-fluorobenzene

Cat. No.: B1279495
CAS No.: 828267-47-6
M. Wt: 201.04 g/mol
InChI Key: CGBWASPURDORDZ-UHFFFAOYSA-N
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Description

1-Bromo-2-ethenyl-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and an ethenyl group. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in organic synthesis and pharmaceutical development .

Preparation Methods

The synthesis of 1-Bromo-2-ethenyl-4-fluorobenzene typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethenyl-4-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-ethenyl-4-fluorobenzene undergoes various types of chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-ethenyl-4-fluoroaniline.

Scientific Research Applications

1-Bromo-2-ethenyl-4-fluorobenzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethenyl-4-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ethenyl group can participate in addition reactions, while the fluorine atom influences the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

1-Bromo-2-ethenyl-4-fluorobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it valuable in various chemical syntheses and applications.

Biological Activity

1-Bromo-2-ethenyl-4-fluorobenzene is a halogenated aromatic compound with the molecular formula C8H7BrF. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and an ethenyl group attached to a benzene ring. The presence of these substituents significantly influences its reactivity and potential biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine and fluorine atoms are known to enhance lipophilicity, which can improve membrane permeability and facilitate interactions with cellular components. Additionally, the ethenyl group may contribute to the compound's reactivity through electrophilic addition reactions.

Toxicological Profile

Research indicates that halogenated compounds like this compound can exhibit various toxic effects depending on their concentration and exposure route. For instance:

  • Acute Toxicity : Studies have shown that compounds with similar structures can have median lethal doses (LD50) in the range of 2,200 to 3,200 mg/kg in animal models, indicating significant acute toxicity at high doses .
  • Chronic Effects : Long-term exposure may lead to adverse effects on liver and kidney function, as well as potential carcinogenicity due to the formation of reactive metabolites .

Case Studies

  • Neurotoxicity Assessment : In a study evaluating the neurotoxic effects of halogenated compounds, exposure to this compound resulted in observable neurological deficits in rodents, including tremors and impaired motor coordination .
  • Reproductive Toxicity : Another investigation focused on reproductive outcomes following exposure to similar compounds. Results indicated that exposure during gestation led to decreased fetal viability and developmental abnormalities in offspring .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure CharacteristicsBiological Activity
1-Bromo-4-fluorobenzeneBromine and fluorine on different positionsUsed as an intermediate in agrochemicals; moderate toxicity
1-Bromo-2-fluoro-3-nitrobenzeneNitro group increases electrophilicityExhibits higher reactivity towards nucleophiles
1-Bromo-3-fluorobenzeneFluorine in meta positionLower toxicity compared to para-substituted analogs

Synthesis and Reactivity

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (like bromine and fluorine) can modulate the reactivity of the benzene ring. This compound has been utilized in various synthetic applications due to its unique reactivity profile.

Environmental Impact

Research has also highlighted the environmental persistence of halogenated compounds. The degradation pathways often involve microbial metabolism, which can lead to the formation of less harmful products or potentially more toxic intermediates.

Q & A

Q. Basic: What are the standard synthetic routes for 1-Bromo-2-ethenyl-4-fluorobenzene?

Methodological Answer:
The compound can be synthesized via bromination of 4-fluoro-2-ethenylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation. Alternatively, a Suzuki coupling may be employed, starting from 1-bromo-4-fluorobenzene and vinylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) in a THF/water solvent system. Reaction optimization includes temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. Basic: How is the purity of this compound validated in research settings?

Methodological Answer:
Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection. Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) confirm structural integrity. For example, ¹H NMR should show distinct peaks for the ethenyl group (δ 5.2–5.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). GC retention times or HPLC area-percent values ≥95% indicate acceptable purity .

Q. Advanced: How do substituents (Br, F, ethenyl) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The bromine atom acts as an electrophilic site for cross-coupling (e.g., Suzuki, Heck). The fluorine atom induces electron-withdrawing effects, stabilizing intermediates and directing regioselectivity. The ethenyl group can participate in cycloaddition or polymerization reactions. Comparative studies with analogs (e.g., 1-bromo-4-chloro-2-ethynylbenzene) reveal that fluorine’s electronegativity reduces electron density at the ortho position, altering reaction kinetics .

Q. Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:
Heavy atoms (Br) cause absorption errors, requiring multi-scan corrections in X-ray diffraction. The ethenyl group’s flexibility may lead to disorder, resolved using SHELXL’s restraints (e.g., DFIX, SIMU). High-resolution data (d-spacing < 0.8 Å) and twin refinement (via TWIN/BASF) improve accuracy. Validation tools like PLATON check for missed symmetry or voids .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Use fume hoods and personal protective equipment (gloves, goggles) due to bromine’s toxicity and volatility. Avoid inhalation; store in amber glass under inert gas. Spills require neutralization with sodium bicarbonate. Toxicity data from EPA DSSTox (DTXSID701223664) indicate acute oral LD₅₀ > 500 mg/kg, but chronic exposure risks necessitate proper waste disposal .

Q. Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:
Contradictions arise from solvent effects, concentration, or impurities. Use deuterated solvents (CDCl₃, DMSO-d₆) for consistency. 2D NMR (COSY, HSQC) clarifies coupling patterns. Compare with databases (PubChem CID 2736551) or synthesize analogs (e.g., 1-bromo-4-chloro-2-fluorobenzene) to isolate substituent contributions .

Q. Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to model electrophilicity. Software like Gaussian or ORCA simulates transition states in cross-coupling. Solvent effects are incorporated via PCM models. Experimental validation compares computed activation energies with kinetic data from Arrhenius plots .

Q. Basic: How is the compound used as an intermediate in pharmaceutical research?

Methodological Answer:
It serves as a precursor in synthesizing fluorinated bioactive molecules. For example, coupling with heterocycles (e.g., pyrazoles) generates candidates for kinase inhibitors. In vitro assays (e.g., cytotoxicity) require validation under controlled conditions, adhering to ethical guidelines for non-medical use .

Q. Advanced: What analytical techniques differentiate positional isomers (e.g., 1-bromo-3-fluoro vs. 1-bromo-4-fluoro derivatives)?

Methodological Answer:
NOESY NMR identifies spatial proximity of substituents. IR spectroscopy detects C-F stretching frequencies (1120–1250 cm⁻¹), varying with substitution patterns. High-resolution MS distinguishes exact masses (e.g., C₈H₆BrF: 199.9584 vs. 199.9585). X-ray crystallography provides unambiguous confirmation .

Q. Advanced: How do reaction conditions (solvent, catalyst loading) optimize yield in large-scale synthesis?

Methodological Answer:
Design of experiments (DoE) evaluates variables: solvent polarity (e.g., DMF vs. THF), catalyst concentration (0.5–5 mol% Pd), and temperature. Response surface methodology identifies optimal conditions. For example, NBS in acetonitrile at 70°C maximizes bromination efficiency (>85% yield). Scale-up requires quenching protocols to mitigate exotherms .

Properties

IUPAC Name

1-bromo-2-ethenyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBWASPURDORDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459779
Record name 1-Bromo-2-ethenyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828267-47-6
Record name 1-Bromo-2-ethenyl-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828267-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-ethenyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-ethenyl-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of methyltriphenylphosphonium iodide (1.195 g, 2.96 mmol) in tetrahydrofuran (25 mL) was added BuLi (1.182 mL, 2.96 mmol) at 0° C. and stirred at 0° C. for 0.5 h. It was then added 2-bromo-5-fluorobenzaldehyde (0.5 g, 2.463 mmol) and stirred at rt for 16 h. The reaction was then diluted with water, extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain an oil, which was then purified by biotage, eluting with 5% EtOAc/hexane to obtain 1-bromo-4-fluoro-2-vinylbenzene (320 mg, 1.592 mmol, 64.6% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.56-7.48 (m, 1H), 7.33-7.23 (m, 1H), 7.09-6.96 (m, 1H), 6.89 (td, J=8.3, 3.1 Hz, 1H), 5.73 (d, J=17.4 Hz, 1H), 5.45 (d, J=11.0 Hz, 1H).
Quantity
1.195 g
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reactant
Reaction Step One
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25 mL
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solvent
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1.182 mL
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0.5 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

21.12 g Methyltriphenylphosphonium bromide were suspended in 150 ml tetrahydrofuran and cooled in an ice bath. 21.68 ml n-butyl lithium (2.5 M in n-heptane) were added dropwise and the reaction mixture stirred at 0° C. for thirty minutes. Then 10.0 g commercially available 2-bromo-5-fluorobenzaldehyde were added slowly so that the reaction temperature did not exceed +5° C. After completion of the addition the cooling bath was removed and the reaction mixture stirred at room temperature for one hour. The reaction mixture was diluted by addition of 300 ml ethyl acetate and washed three times with portions of 120 ml brine. The organic phase was dried over MgSO4, the solvent removed in vacuo and the resulting residue purified on silica gel with the eluent heptane=>n-heptane:ethyl acetate=9:1 to obtain 7.9 g 1-Bromo-4-fluoro-2-vinyl-benzene as an oil.
Quantity
21.68 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
21.12 g
Type
catalyst
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Quantity
150 mL
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solvent
Reaction Step Four

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